molecular formula C26H31ClN3O2- B12442104 N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride

N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride

Cat. No.: B12442104
M. Wt: 453.0 g/mol
InChI Key: KFWJGUZIZAPFMX-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

BP 897, chemically known as N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide, is synthesized through a multi-step process. The synthesis typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for BP 897 are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

BP 897 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

BP 897 has a wide range of applications in scientific research:

Mechanism of Action

BP 897 exerts its effects primarily through its interaction with dopamine D3 receptors. It acts as a partial agonist, meaning it can activate the receptor but not to the full extent as the natural ligand dopamine. This partial activation helps modulate dopamine signaling pathways, which is crucial in conditions like addiction where dopamine dysregulation is a key factor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BP 897

BP 897 is unique in its partial agonist activity at dopamine D3 receptors, which allows it to modulate dopamine signaling without fully activating the receptor. This property makes it particularly useful in research focused on addiction and other dopamine-related disorders, as it can provide therapeutic benefits without the risk of overstimulation associated with full agonists .

Properties

Molecular Formula

C26H31ClN3O2-

Molecular Weight

453.0 g/mol

IUPAC Name

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide;chloride

InChI

InChI=1S/C26H31N3O2.ClH/c1-31-25-11-5-4-10-24(25)29-18-16-28(17-19-29)15-7-6-14-27-26(30)23-13-12-21-8-2-3-9-22(21)20-23;/h2-5,8-13,20H,6-7,14-19H2,1H3,(H,27,30);1H/p-1

InChI Key

KFWJGUZIZAPFMX-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4C=C3.[Cl-]

Origin of Product

United States

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